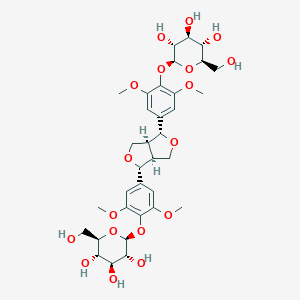

Siringaresinol-di-O-glucósido

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: El siringaresinol-di-O-glucósido se utiliza como precursor en la síntesis de diversos compuestos bioactivos. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica .

Biología: En la investigación biológica, el this compound se estudia por sus propiedades antioxidantes. Se ha demostrado que reduce el estrés oxidativo en modelos celulares .

Medicina: El compuesto exhibe efectos antidiabéticos significativos al promover la secreción de insulina y regular el metabolismo lipídico. También se investiga por sus efectos neuroprotectores, lo que lo convierte en un posible candidato para el tratamiento de enfermedades neurodegenerativas .

Industria: En el sector industrial, el this compound se utiliza en la formulación de suplementos para la salud y alimentos funcionales debido a sus beneficios para la salud .

Mecanismo De Acción

El siringaresinol-di-O-glucósido ejerce sus efectos a través de diversos objetivos y vías moleculares. Promueve la secreción de insulina modulando la función de las células β pancreáticas y mejora la defensa antioxidante al aumentar las enzimas antioxidantes como la superóxido dismutasa y la catalasa . Además, interactúa con las vías de señalización involucradas en el metabolismo de la glucosa y los lípidos, contribuyendo a sus efectos antidiabéticos .

Análisis Bioquímico

Biochemical Properties

Syringaresinol-di-O-glucoside interacts with various enzymes, proteins, and other biomolecules. It is metabolized through glucuronidation, which may be due to its ability to inhibit mucin gene expression and increase protocatechuic acid levels . This compound has also been shown to have cytotoxic effects in cultured cells by inducing apoptosis and cell death .

Cellular Effects

Syringaresinol-di-O-glucoside has been shown to have significant effects on various types of cells and cellular processes. It has been found to suppress proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities . It also exhibits an antidiabetic effect on streptozotocin-induced diabetic mice .

Molecular Mechanism

Syringaresinol-di-O-glucoside exerts its effects at the molecular level through various mechanisms. It has been shown to promote insulin secretion and decrease total cholesterol, triglyceride, low-density lipoprotein cholesterol, very low-density lipoprotein cholesterol, free fatty acid, malondialdehyde, superoxide dismutase, catalase, aspartate transaminase, alanine transaminase, and alkaline phosphatase levels in the kidneys of mice . It also significantly downregulates the expressions of nitrotyrosine and transforming growth factor-β1 in diabetic mice .

Temporal Effects in Laboratory Settings

The effects of Syringaresinol-di-O-glucoside change over time in laboratory settings. It has been shown to induce a significant antidiabetic effect in mice when administered at doses of 25, 50, and 75 mg/kg

Dosage Effects in Animal Models

The effects of Syringaresinol-di-O-glucoside vary with different dosages in animal models. It has been shown to reduce neurotoxicity induced by glutamate by 19.3% in PC12 cells when used at a concentration of 10 µM

Metabolic Pathways

Syringaresinol-di-O-glucoside is involved in various metabolic pathways. It is metabolized through glucuronidation

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El siringaresinol-di-O-glucósido se puede sintetizar mediante la glicosilación del siringaresinol. La reacción típicamente implica el uso de donantes de glicósidos y catalizadores en condiciones controladas para lograr el glucósido deseado .

Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales como la Polygonatum sibiricum. El proceso de extracción incluye extracción con solventes, purificación y cristalización para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de Reacciones: El siringaresinol-di-O-glucósido sufre diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes productos oxidativos.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden ocurrir en las porciones de glucósido

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos en condiciones básicas

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Compuestos Similares:

Pinoresinol-di-O-glucósido: Otro glucósido lignano con propiedades antioxidantes similares.

Eleuteroside E: Un compuesto derivado del pinoresinol con efectos neuroprotectores.

Singularidad: El siringaresinol-di-O-glucósido es único debido a sus dos porciones de glucósido, que mejoran su solubilidad y biodisponibilidad. Sus efectos antidiabéticos y antioxidantes combinados lo convierten en un candidato prometedor para aplicaciones terapéuticas .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-NYYYOYJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331965 | |

| Record name | Liriodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66791-77-3 | |

| Record name | (-)-Syringaresinol diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66791-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liriodendrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

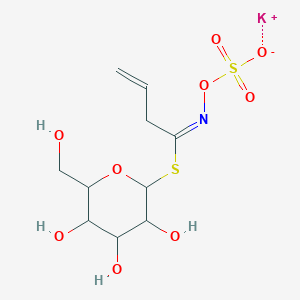

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Acanthoside D is a lignan glycoside commonly found in various plant species, particularly those belonging to the Araliaceae family, such as Acanthopanax species (e.g., Acanthopanax sessiliflorus, Acanthopanax senticosus) [, , , , , , , , ]. It is also found in other plant families, including Gentianaceae, Fabaceae, and Salicaceae [, , ].

ANone: The molecular formula of Acanthoside D is C36H48O12 and its molecular weight is 676.76 g/mol [].

ANone: Acanthoside D has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, , ]. These techniques provide information about the compound's structure, including the connectivity of atoms and the presence of functional groups. Additionally, circular dichroism (CD) spectroscopy has been used to distinguish Acanthoside D from its diastereomer, Eleutheroside E [, ].

ANone: Plants containing Acanthoside D have been traditionally utilized for their tonic, sedative, and antispasmodic properties []. For instance, Acanthopanax species, rich in Acanthoside D, are used in traditional medicine for ailments like lumbago, neuralgia, palsy, and as a general tonic [].

ANone: Studies on Acanthopanax chilsanensis have revealed varying Acanthoside D content in different parts of the plant. The stem exhibited the highest concentration (18.95 mg/100 g), followed by the root (8.10 mg/100 g) and fruit (2.85 mg/100 g) [, ]. Research on Acanthopanax senticosus demonstrated that ethanol extraction yielded higher Acanthoside D content compared to supercritical fluid extraction using carbon dioxide [, ]. Further investigation into optimizing extraction parameters, such as ethanol concentration and extraction time, showed that a higher initial ethanol concentration (above 40%) resulted in greater Acanthoside D content in Eleutherococcus senticosus extracts [].

ANone: Acanthoside D has demonstrated potential in various pharmacological activities. Research suggests it may have anti-inflammatory effects, potentially beneficial for conditions like arthritis [, , ]. Studies using Acanthopanax divaricatus var. chiisanensis aqueous extract, rich in Acanthoside D, showed potential in ameliorating blood pressure via a nitric oxide-dependent mechanism []. Furthermore, Acanthoside D exhibited protective effects against hydrogen peroxide-induced apoptosis in H9c2 cardiomyoblasts, indicating potential cardioprotective properties [].

ANone: Studies on Acanthopanax divaricatus var. albeofructus and its constituents, including Acanthoside D, showed promising inhibitory effects on lung inflammation []. Acanthoside D, along with other isolated compounds, effectively suppressed the production of inflammatory markers, IL-6 and nitric oxide, in IL-1β-treated lung epithelial cells and lipopolysaccharide (LPS)-treated alveolar macrophages. These findings suggest that Acanthoside D may contribute to the anti-inflammatory effects observed in A. divaricatus var. albeofructus, potentially offering therapeutic benefits for lung inflammation.

ANone: While research on Acanthoside D's interaction with specific enzymes like drug transporters and metabolizing enzymes is limited, there's evidence suggesting its potential involvement. For instance, fermentation of Acanthopanax sessiliflorus bark led to a decrease in Acanthoside D levels alongside an increase in syringaresinol content, indicating possible biotransformation by microbial enzymes []. Further investigation into Acanthoside D's influence on specific enzymes like drug transporters and metabolizing enzymes is crucial to gain a comprehensive understanding of its pharmacological profile. This knowledge can be leveraged to develop effective strategies to either mitigate or enhance these interactions, potentially optimizing its therapeutic application.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)